4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound characterized by its unique chemical structure It contains a pyridine ring substituted with a piperidine moiety, which is further functionalized with a 3-fluoro-4-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-fluoro-4-methoxybenzoic acid: This intermediate can be synthesized through the reaction of 3-fluoro-4-methoxybenzoyl chloride with a suitable base.
Formation of the piperidine derivative: The piperidine ring is introduced by reacting piperidine-4-carboxylic acid with 3-fluoro-4-methoxybenzoic acid under appropriate conditions.
Coupling with pyridine: The final step involves the coupling of the piperidine derivative with pyridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a fluorine atom and a methoxy group on the benzoyl moiety, along with the piperidine and pyridine rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-17-5-4-13(11-16(17)19)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZVIHPGRUECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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